Intrazole

Descripción general

Descripción

“Intrazole” is a brand name for the drug itraconazole . Itraconazole is an antifungal medication used to treat various fungal infections caused by Trichophyton spp., Microsporum spp., and Epidermophyton floccosum . The infections could include ringworm infection, infection of the feet, or infection in the groin and buttocks .

Synthesis Analysis

While specific synthesis information for “Intrazole” is not available, the synthesis of similar triazole compounds has been studied. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

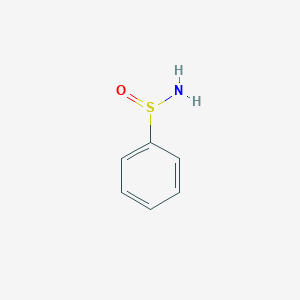

The molecular structure of itraconazole, the active ingredient in “Intrazole”, is complex. It is a 1:1:1:1 racemic mixture of four diastereomers, each possessing three chiral centers . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .

Chemical Reactions Analysis

Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes . The azole nitrogen atoms in the chemical structure of itraconazole form a complex with the active site, or the haem iron, of the fungal enzyme .

Aplicaciones Científicas De Investigación

1. Electroporation-Based Intracellular Delivery Applications Intracellular delivery is crucial in various biomedical research applications like cell-based gene therapies and gene editing. Electroporation, a non-viral method, has undergone significant advancements, especially with the development of miniatured electroporation systems. These advancements have improved dose control, cell viability, and safety, widening the biological applications of intracellular delivery. This technology is especially important in gene therapy, cellular reprogramming, and intracellular probe applications, circumventing the potential safety concerns associated with viral vectors (Shi et al., 2018).

2. In Vivo Imaging and Flow Cytometry in Sickle Cell Disease Research Intravital microscopy, an essential tool in sickle cell disease research, has provided insights into the disease's pathophysiology. Studies on transgenic mice and human volunteers have helped develop a better understanding of sickle crises, leading to new treatment research. Recent advancements in optical techniques for imaging the microcirculation and in vivo flow cytometry have furthered our understanding of sickle cell disease and are instrumental in developing novel therapeutic approaches (Morgan, 2011).

3. Nanoscale Zeolitic Imidazole Frameworks for ATP Imaging in Live Cells Zeolitic imidazole frameworks (ZIFs) have emerged as promising materials in biomedical applications, including molecular sensing and intracellular drug delivery. For instance, nanoscale ZIFs have been developed to target mitochondria and image the dynamics of mitochondrial ATP in live cells. This capability allows researchers to study the ATP level fluctuations during cellular processes like glycolysis and apoptosis, offering a valuable tool for advanced biomedical research (Deng et al., 2017).

4. Nanoparticle-based Therapeutic Applications Nanoparticle science has redefined various scientific domains, especially nanomedicine. Nanoparticles are utilized in treatment and diagnosis, and understanding their interaction with biological systems is crucial. Studies have delved into the cellular uptake pathways, intracellular trafficking, and the impact of nanoparticles' physicochemical properties on their biological function. Such research is vital to mitigate potential short and long-term effects on human health and to exploit nanoparticles effectively for therapeutic purposes (Foroozandeh & Aziz, 2018).

Safety And Hazards

Itraconazole can cause or exacerbate congestive heart failure (CHF) . If signs or symptoms of CHF occur during administration of itraconazole, reassess continued itraconazole use . Common side effects may include headache, dizziness, drowsiness, tiredness, increased blood pressure, rash, itching, nausea, vomiting, stomach pain, diarrhea, constipation, swelling, abnormal liver function or blood tests, fever, muscle or joint pain, unusual or unpleasant taste in your mouth, hair loss, impotence, erection problems, or changes in your menstrual periods .

Propiedades

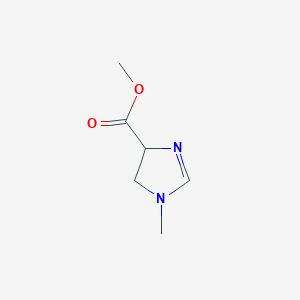

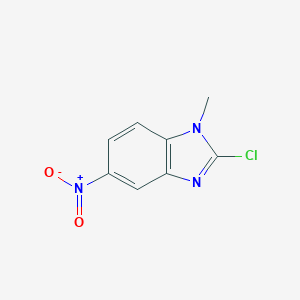

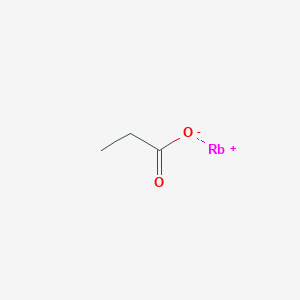

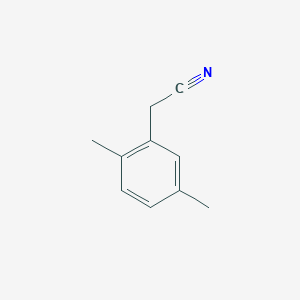

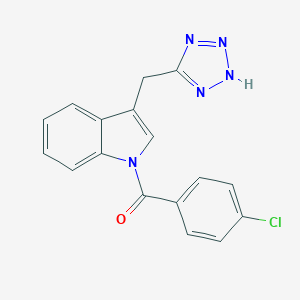

IUPAC Name |

(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHHGGFQZRPUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166771 | |

| Record name | Intrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Intrazole | |

CAS RN |

15992-13-9 | |

| Record name | Intrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15992-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intrazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015992139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CFY5Y69AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.